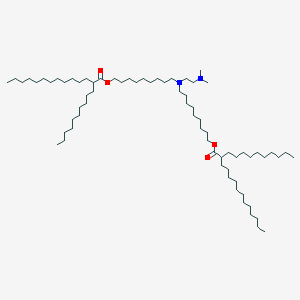
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) is a complex organic compound with a molecular weight of 1073.87 . This compound is notable for its intricate structure, which includes multiple functional groups and long hydrocarbon chains. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Preparation of Intermediates: The initial step involves the synthesis of intermediate compounds that contain the necessary functional groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug delivery systems or as a pharmaceutical intermediate, is ongoing.
Wirkmechanismus
The mechanism by which ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) stands out due to its unique combination of functional groups and long hydrocarbon chains. Similar compounds include:
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate): This compound has a similar structure but with variations in the hydrocarbon chain lengths or functional groups.
Other long-chain esters: These compounds share similar physical properties but differ in their specific chemical reactivity and applications.
Eigenschaften
Molekularformel |
C70H140N2O4 |
|---|---|
Molekulargewicht |
1073.9 g/mol |
IUPAC-Name |
9-[9-(2-decyltetradecanoyloxy)nonyl-[2-(dimethylamino)ethyl]amino]nonyl 2-decyltetradecanoate |
InChI |
InChI=1S/C70H140N2O4/c1-7-11-15-19-23-27-29-35-43-51-59-67(57-49-41-33-25-21-17-13-9-3)69(73)75-65-55-47-39-31-37-45-53-61-72(64-63-71(5)6)62-54-46-38-32-40-48-56-66-76-70(74)68(58-50-42-34-26-22-18-14-10-4)60-52-44-36-30-28-24-20-16-12-8-2/h67-68H,7-66H2,1-6H3 |
InChI-Schlüssel |
ZNHUBJKVXIJKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCCCCCC)CCCCCCCCCCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





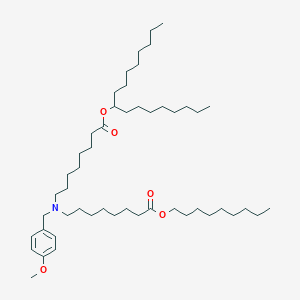
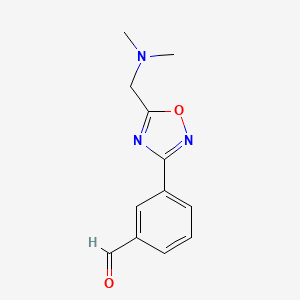
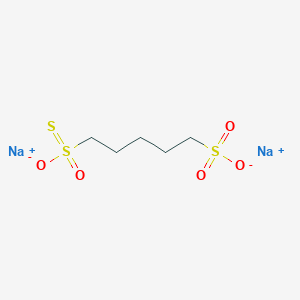
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)

![3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)
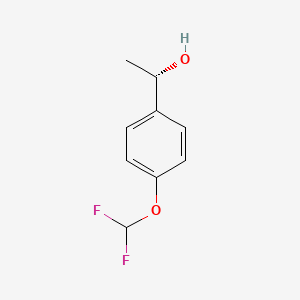
![6-[4-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357994.png)
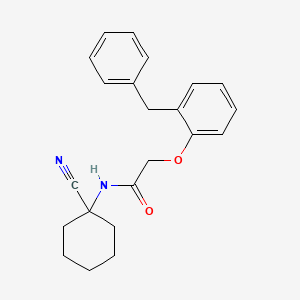
![6-(2-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357996.png)
